molecular formula C16H16Cl2N2O3S B2940708 3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034431-35-9

3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2940708
CAS RN: 2034431-35-9
M. Wt: 387.28
InChI Key: QRUJFMPJQBYOLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and potential reactivity. Unfortunately, the specific molecular structure of “3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is not provided in the search results .


Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving "3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" . Chemical reactions analysis typically involves studying how the compound reacts with other substances, its reactivity, and the conditions under which it reacts.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. The search results do not provide specific information on the physical and chemical properties of "3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" .

Scientific Research Applications

Novel Catalytic Activities

Research has demonstrated innovative applications of sulfonamide and sulfonyl compounds in catalysis. For instance, sulfamic acid-functionalized magnetic nanoparticles, derived from Piperidine-4-carboxylic acid, have been used as a novel catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing their potential in medicinal chemistry and drug development (Ghorbani‐Choghamarani & Azadi, 2015).

Anticancer Potential

Compounds structurally related to 3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine have been synthesized and evaluated for their anticancer activity. A study on novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides demonstrated significant activity against leukemia, colon cancer, and melanoma cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Szafrański & Sławiński, 2015).

Antimicrobial Applications

Sulfonyl compounds, including those with structures similar to 3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, have been explored for their antimicrobial properties. Research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, highlighting their potential in agricultural applications (Vinaya et al., 2009).

Enzyme Inhibition for Disease Treatment

Studies on heterocyclic 4-substituted pyridine-3-sulfonamide derivatives have shown their efficacy as inhibitors of carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, edema, and certain neurological disorders. These compounds exhibited inhibitory activity against several human isozymes, indicating their potential as therapeutic agents (Sławiński et al., 2013).

Alzheimer's Disease Research

Derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized to explore new drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment, showing promising results that warrant further investigation (Rehman et al., 2018).

Safety and Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. The search results do not provide specific safety and hazard information for "3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" .

properties

IUPAC Name

3-chloro-4-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c17-12-2-1-3-14(10-12)24(21,22)20-8-5-13(6-9-20)23-16-4-7-19-11-15(16)18/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUJFMPJQBYOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

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